

benzyl palmitate spectroscopic data analysis

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Compound Focus: Benzyl palmitate

CAS No.: 41755-60-6

Cat. No.: S1912822

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Chemical Structure and Basic Data

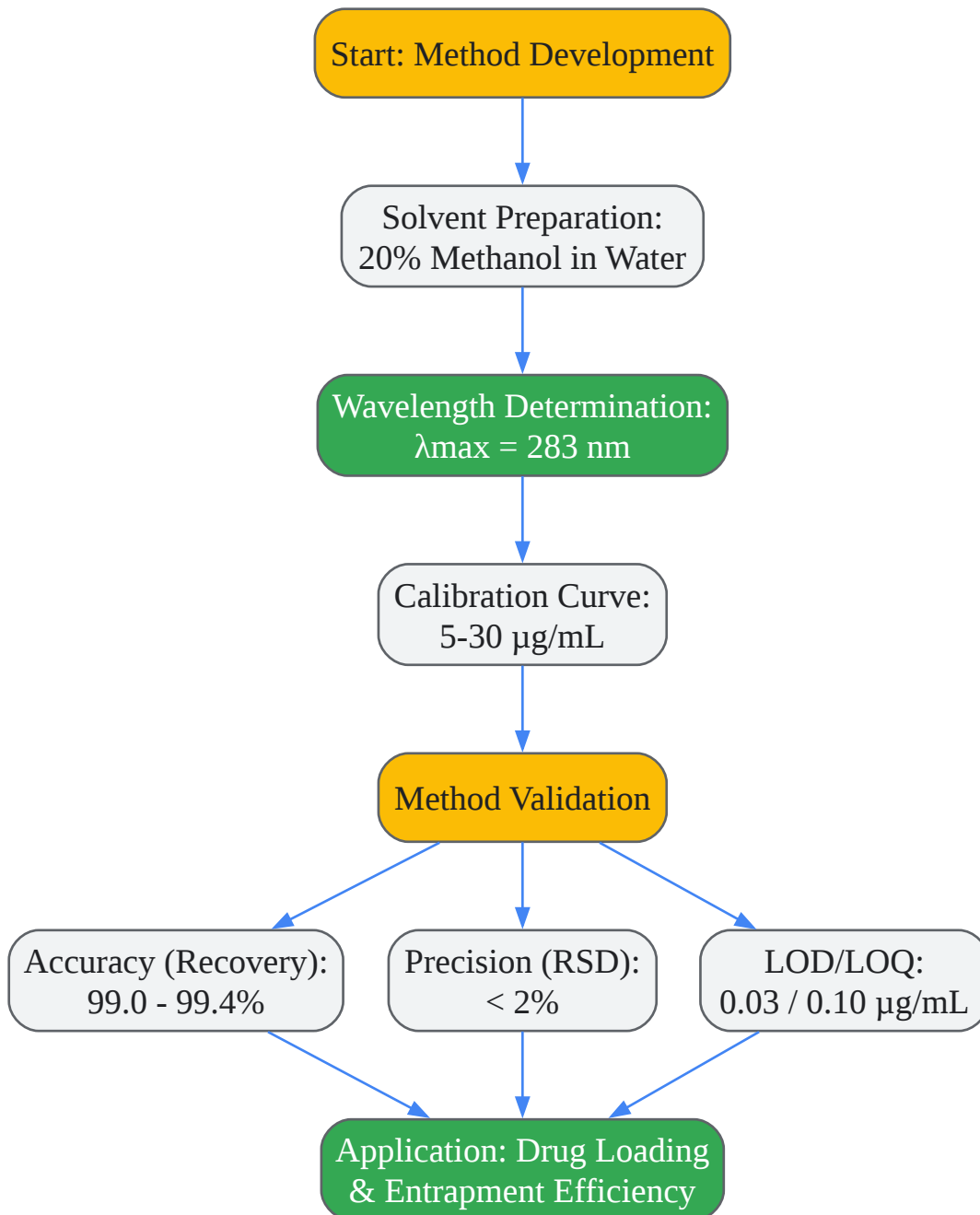
The most directly relevant data found is for **N-Benzylpalmitamide**, a closely related compound where the palmitate is linked via an amide bond instead of an ester bond. Its structural data is a good starting point for comparison [1].

Property	Value / Identifier
IUPAC Name	N-Benzylpalmitamide
Chemical Formula	C ₂₃ H ₃₉ NO
Molecular Weight	345.56 g/mol
CAS Registry Number	74058-71-2

Methodological Guidance from a Related Compound

A study on **Paliperidone Palmitate** provides a robust, validated methodology for UV spectroscopic analysis of a palmitate ester in a pharmaceutical context, which can be directly adapted for **benzyl palmitate** [2].

The experimental protocol was summarized as follows:



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Experimental workflow for UV spectroscopic method development and validation, adapted from a related palmitate ester analysis [2].

A Path to Acquire the Specific Data You Need

Since the exact spectroscopic data for **benzyl palmitate** is not publicly available, here is a practical approach to obtain it:

- **Consult Specialized Databases:** The most efficient step would be to search commercial spectral databases.
 - **Recommendation:** Query databases like **SDBS (Spectral Database for Organic Compounds)** or **SciFinder-n** for "**benzyl palmitate**" or its CAS number (which you may need to find via a chemical catalog). These often contain curated IR, NMR, and Mass spectra.
- **Perform the Analysis:** If database searches are unsuccessful, the methodology from [2] provides a proven blueprint for developing your own UV-Vis protocol.
 - **Key Consideration:** You will need to first determine the λ_{max} (wavelength of maximum absorption) for **benzyl palmitate** in your chosen solvent, as this value is compound-specific and will differ from the 283 nm reported for paliperidone palmitate [2].
- **Leverage Foundational Knowledge:** For interpreting your results, general spectroscopy guides are invaluable.
 - **UV-Vis Spectroscopy:** Refer to [3] for core principles like the Beer-Lambert Law and instrument operation.
 - **IR Spectroscopy:** Consult resources like [4] to understand characteristic absorption bands for ester functional groups (C=O stretch, C-O stretch) that will be present in **benzyl palmitate**.

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References

1. N-Benzylpalmitamide - the NIST WebBook [webbook.nist.gov]
2. Development and validation of UV spectroscopic ... [journals.innovareacademics.in]
3. - UV : Principle, Parts, Uses, Limitations Vis Spectroscopy [microbenotes.com]
4. 12.8: Infrared Spectra of Some Common Functional Groups [chem.libretexts.org]

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